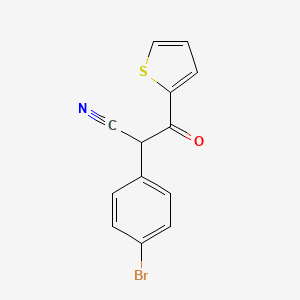2-(4-Bromophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile
CAS No.: 561305-83-7
Cat. No.: VC6310436
Molecular Formula: C13H8BrNOS
Molecular Weight: 306.18
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 561305-83-7 |
|---|---|
| Molecular Formula | C13H8BrNOS |
| Molecular Weight | 306.18 |
| IUPAC Name | 2-(4-bromophenyl)-3-oxo-3-thiophen-2-ylpropanenitrile |
| Standard InChI | InChI=1S/C13H8BrNOS/c14-10-5-3-9(4-6-10)11(8-15)13(16)12-2-1-7-17-12/h1-7,11H |
| Standard InChI Key | HQTUQNVFGUYRQA-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C(=O)C(C#N)C2=CC=C(C=C2)Br |
Introduction
Structural and Physicochemical Properties
The compound’s IUPAC name, 2-(4-bromophenyl)-3-oxo-3-thiophen-2-ylpropanenitrile, reflects its core architecture: a propanenitrile backbone substituted with a 4-bromophenyl group at position 2, a ketone at position 3, and a thiophen-2-yl moiety at position 3. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| CAS Number | 561305-83-7 |
| Molecular Formula | C₁₃H₈BrNOS |
| Molecular Weight | 306.18 g/mol |
| SMILES | C1=CSC(=C1)C(=O)C(C#N)C2=CC=C(C=C2)Br |
| InChIKey | HQTUQNVFGUYRQA-UHFFFAOYSA-N |
| Topological Polar Surface Area | 76.6 Ų |
The presence of electron-withdrawing groups (bromine, nitrile, and ketone) confers distinct electronic properties, influencing reactivity and intermolecular interactions. The thiophene ring contributes aromaticity and potential π-π stacking capabilities, while the 4-bromophenyl group enhances hydrophobicity and may facilitate halogen bonding.
Synthesis and Reaction Pathways
The synthesis of 2-(4-bromophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile likely follows a Claisen-Schmidt condensation or Knoevenagel condensation strategy, analogous to methods used for related cyanochalcones . A plausible route involves:
-
Formation of the nitrile precursor: 4-Bromophenylacetonitrile reacts with a thiophene carbonyl derivative (e.g., thiophene-2-carbaldehyde) under basic conditions.
-
Condensation: Base-catalyzed deprotonation of the α-hydrogen in 4-bromophenylacetonitrile enables nucleophilic attack on the carbonyl carbon of the thiophene aldehyde, forming the α,β-unsaturated ketone backbone .
-
Purification: Crystallization or chromatographic separation yields the final product.
Docking studies on similar molecules suggest interactions with the colchicine binding site of tubulin and the zinc-containing active site of farnesyltransferase, highlighting dual-target potential .
Materials Science
The electron-deficient nitrile group and aromatic thiophene ring make this compound a candidate for:
-
Organic semiconductors: As a building block for conjugated polymers.
-
Luminescent materials: Via incorporation into metal-organic frameworks (MOFs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume